![molecular formula C22H14ClF3N2OS B2769403 2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one CAS No. 338957-88-3](/img/structure/B2769403.png)

2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

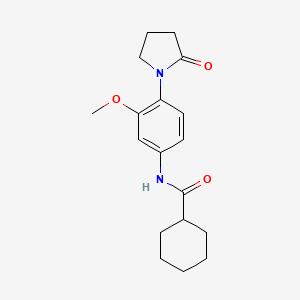

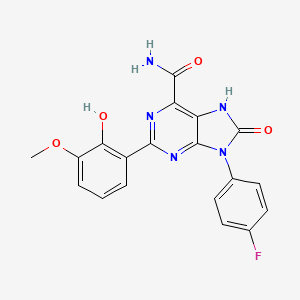

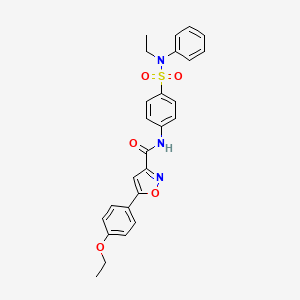

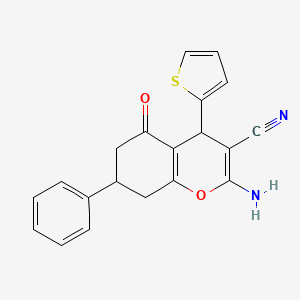

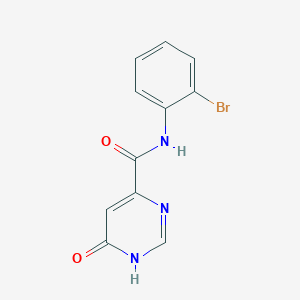

Quinazoline and quinazolinone are heterocyclic fused rings that have drawn significant attention due to their expanded applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and compounds with different substitutions bring together to knowledge of a target with understanding of the molecule types that might interact with the target receptors .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The starting compound, 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, can be synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Molecular Structure Analysis

The structures of quinazoline derivatives can be evaluated by FTIR, 1H-NMR, 13CNMR, and Mass spectroscopy .Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives have been shown to have various biological and pharmacological effects including anti-cancer, anti-diabetes, antifungal, antibacterial, antihypertensive, and anti-tuberculosis activity .Aplicaciones Científicas De Investigación

Synthesis and Microbial Studies

Compounds similar to 2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one have been synthesized and investigated for their microbial properties. For instance, a study by Patel et al. (2010) developed (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones and tested their antibacterial and antifungal activities, revealing remarkable results against various microbes (Patel, Patel, H. R. Patel, Shaikh, & J. C. Patel, 2010).

Biological Activities of Quinazolinone Derivatives

Saleh et al. (2004) explored the biological activities of new 3H-quinazolin-4-one derivatives, derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. These derivatives displayed significant antimicrobial activity (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

Antimicrobial Activity of Quinazolin-4(3H)-ones

Another study by Patel et al. (2010) on quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone found that some derivatives showed promising antibacterial activity, particularly against C. albicans (Patel, Patel, & J. Patel, 2010).

AMPA Receptor Antagonists

In the field of neuroscience, Chenard et al. (2001) synthesized a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones to investigate their role as AMPA receptor antagonists. This study contributes to understanding the structure-activity relationship for AMPA receptor inhibition (Chenard, Welch, Blake, Butler, Reinhold, Ewing, Menniti, & Pagnozzi, 2001).

Anticancer Activity

The potential anticancer activity of quinazolinone derivatives was investigated by Noolvi and Patel (2013). They synthesized 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one derivatives and evaluated their activity against CNS SNB-75 Cancer cell line, revealing remarkable results (Noolvi & Patel, 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClF3N2OS/c23-17-9-2-4-11-19(17)30-13-20-27-18-10-3-1-8-16(18)21(29)28(20)15-7-5-6-14(12-15)22(24,25)26/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLOTYKCATVAEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=CC=CC=C3Cl)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2769321.png)

![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/no-structure.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)

![2-methoxyethyl N-[[4-(4-chlorobenzoyl)phenyl]carbamoyl]carbamate](/img/structure/B2769334.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)

![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2769342.png)